Cathepsin X (314-325)
Description
Overview of Cysteine Cathepsins and Their Biological Significance in Proteolytic Regulation
Cysteine cathepsins are a family of proteases, enzymes that break down proteins, traditionally found within the lysosomes of cells. nih.govjci.org These enzymes play a crucial role in the general turnover of proteins, a fundamental process for cellular maintenance. nih.gov Their activity is tightly controlled through a variety of mechanisms, including their initial synthesis as inactive precursors called zymogens, the pH of their environment, and the presence of natural protein inhibitors. nih.govnih.gov
Beyond simple protein degradation, cysteine cathepsins are involved in a multitude of specific biological processes. nih.govjci.org They participate in the processing of antigens for the immune system, the breakdown of collagen in bone and cartilage, and the maturation of hormones and neuropeptides. jci.org The diverse roles of these enzymes underscore their importance as regulators of numerous physiological and pathological pathways. nih.govmdpi.com
Characterization of Cathepsin X as a Lysosomal Cysteine Carboxypeptidase
Cathepsin X, also known as Cathepsin Z or P, is a member of the papain-like family of cysteine proteases. genome.jpwikipedia.orgrndsystems.com It is distinguished from many other cathepsins by its primary function as a carboxypeptidase, meaning it cleaves single amino acids from the C-terminus (the "end") of a protein or peptide chain. nih.govnih.gov While it shows some weak endopeptidase activity (cleavage within the protein chain), its main role is as a carboxymonopeptidase. nih.govwikipedia.org
Structurally, Cathepsin X has some unique features. It possesses a very short propeptide region compared to other cathepsins. nih.govmdpi.com A notable characteristic is a "mini-loop" insertion near its active site, which is believed to be important for its carboxypeptidase function. nih.govresearchgate.netrcsb.org Cathepsin X is ubiquitously expressed in human tissues and operates optimally in the acidic environment of the lysosome, with a pH optimum around 5.0 for its carboxypeptidase activity. nih.govgenome.jp
Rationale for Academic Research on Cathepsin X (314-325) as a Defined Chemical Entity
The specific peptide fragment Cathepsin X (314-325) represents a defined region of the full-length Cathepsin X protein. Academic research into such specific peptide fragments is driven by several key objectives:
Understanding Enzyme-Substrate Interactions: Studying isolated fragments can help to map the active sites and substrate-binding domains of the enzyme. Research on how Cathepsin X interacts with and cleaves its substrates, such as the C-terminal residues of α and γ enolase, provides insight into its specific biological functions. nih.govtandfonline.com
Investigating Biological Function: Specific peptide regions can be involved in mediating interactions with other proteins. For instance, Cathepsin X contains integrin-binding motifs which suggest a role in cell signaling and adhesion. nih.gov By studying fragments, researchers can pinpoint the exact sequences responsible for these interactions.
Development of Specific Inhibitors and Probes: Understanding the structure of specific regions of Cathepsin X is crucial for designing highly selective inhibitors. rcsb.org These inhibitors are valuable tools for studying the physiological roles of the enzyme and may have therapeutic potential. The development of specific fluorogenic substrates, such as Abz-Phe-Arg-Xaa-OH, allows for the precise measurement of Cathepsin X activity. researchgate.net
Epitope Mapping for Antibody Development: Peptide fragments are used to identify the specific sites (epitopes) that antibodies recognize. This is essential for developing monoclonal antibodies that can be used as research tools to detect and quantify Cathepsin X. nih.gov
Research Findings on Cathepsin X
Detailed research has elucidated several key aspects of Cathepsin X's function and properties.
| Feature | Description | References |
| Enzyme Class | Cysteine Carboxypeptidase | nih.govgenome.jp |
| Primary Activity | Removes single C-terminal amino acids | nih.govnih.gov |
| Optimal pH | ~5.0 | genome.jp |
| Key Structural Feature | "Mini-loop" near the active site | nih.govresearchgate.netrcsb.org |
| Biological Roles | Protein turnover, immune cell function, cell adhesion | nih.govnih.govnih.gov |
Properties
sequence |
KNNACGIANLAS |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cathepsin X (314-325) |
Origin of Product |
United States |
Molecular and Structural Determinants of Cathepsin X 314 325
Sequence Analysis and Conservation of the Cathepsin X (314-325) Peptide Region
The specific amino acid sequence of the human Cathepsin X (314-325) peptide region is critical for its function. Analysis of the full-length human Cathepsin X protein sequence from the UniProt database (Accession No. A0A7P0T8I6) allows for the precise identification of this segment. uniprot.org
Table 1: Amino Acid Sequence of Human Cathepsin X (314-325)
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 314 | Lys | K |
| 315 | Gln | Q |
| 316 | Gln | Q |
| 317 | Lys | K |
| 318 | Gly | G |
| 319 | Asn | N |
| 320 | His | H |
| 321 | Phe | F |
| 322 | Cys | C |
| 323 | Gly | G |
| 324 | Ile | I |
| 325 | Ala | A |
This table presents the amino acid sequence of the human Cathepsin X (314-325) peptide region, derived from the full protein sequence.
Computational Modeling and Predicted Conformations of Cathepsin X (314-325)
While specific computational modeling studies focusing exclusively on the Cathepsin X (314-325) peptide are not extensively available, broader computational analyses of the entire Cathepsin X protein provide valuable insights into the predicted conformation of its C-terminal tail. The C-termini of proteins are often characterized by a degree of intrinsic disorder and flexibility, which allows them to engage in various molecular interactions. nih.gov
Molecular dynamics (MD) simulations, a computational technique used to study the physical movements of atoms and molecules, have been employed to understand the dynamics of cathepsins and their interactions with inhibitors. nih.govnih.gov While not specifically targeting the 314-325 region, these simulations indicate that the C-terminal tail of Cathepsin X likely possesses significant conformational flexibility. acs.org This flexibility is crucial for the proper positioning of substrates within the active site and for the regulation of the enzyme's carboxypeptidase function. nih.gov The predicted secondary structure of this region is likely to be a combination of random coils and short loop structures, consistent with its flexible nature. nih.gov
Influence of Post-Translational Modifications on Cathepsin X (314-325) Structural Integrity and Function
Post-translational modifications (PTMs) are covalent modifications of proteins following their synthesis, which can significantly alter their structure, function, and localization. wikipedia.orgthermofisher.com The C-terminal region of Cathepsin X, including the 314-325 peptide, is a target for such modifications.
The UniProt database entry for human Cathepsin X indicates the presence of ubiquitination sites at lysine (B10760008) (K) residues 312 and 315. uniprot.org Ubiquitination, the attachment of a small regulatory protein called ubiquitin, can have various effects on a protein, including targeting it for degradation, altering its cellular localization, or modulating its activity. nih.gov
Table 2: Known Post-Translational Modification Sites in the Vicinity of Cathepsin X (314-325)
| Position | Amino Acid | Modification | Potential Impact |
| 312 | Lysine (K) | Ubiquitination | Regulation of protein turnover and stability. |
| 315 | Lysine (K) | Ubiquitination | Alteration of protein-protein interactions and signaling. |
This table details the documented post-translational modifications in close proximity to the Cathepsin X (314-325) region and their potential functional consequences. uniprot.org
The ubiquitination at position 315 falls directly within the 314-325 peptide region. This modification could directly impact the local conformation and flexibility of the peptide, potentially influencing how the C-terminal tail interacts with other parts of the enzyme or with other proteins. The addition of a bulky ubiquitin molecule could sterically hinder substrate access or alter the dynamics of the C-terminal region, thereby modulating the carboxypeptidase activity of Cathepsin X.
Furthermore, other common PTMs such as phosphorylation, glycosylation, and acetylation are known to occur on surface-exposed and flexible regions of proteins. thermofisher.comresearchgate.net While not yet experimentally confirmed for the 314-325 region of Cathepsin X, the predicted flexible nature of this peptide makes it a plausible candidate for these modifications, which could further regulate its function. The structural integrity and function of the Cathepsin X (314-325) peptide region are therefore intricately linked to the dynamic interplay of its amino acid sequence, its inherent conformational flexibility, and the regulatory influence of post-translational modifications.
Enzymatic and Modulatory Activities Associated with Cathepsin X 314 325
Mechanisms of Cathepsin X (314-325) Action as an Allosteric Modulator or Mimetic PeptideThere is no information on whether this peptide acts as an allosteric modulator or a mimetic peptide.
Without any scientific data on "Cathepsin X (314-325)," any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to isolate or synthesize this peptide and investigate its potential biological activities.
Cellular and Subcellular Distribution of Cathepsin X 314 325
Intracellular Compartmentalization and Dynamic Trafficking Pathways of Cathepsin X (314-325)
Primarily synthesized as a preproenzyme, cathepsin X is directed to the endoplasmic reticulum and subsequently transported through the Golgi apparatus. frontiersin.orgnih.gov In the trans-Golgi network, it is sorted into vesicles for delivery to endo-lysosomal compartments, which are considered its canonical residence. frontiersin.orgnih.govnih.gov Within lysosomes, both the pro- and active forms of cathepsin X can be found. nih.govresearchgate.net
Upon cellular activation, a significant redistribution of cathepsin X occurs. Cathepsin X-containing vesicles are mobilized and translocate towards the plasma membrane. nih.govresearchgate.net This trafficking is a key step in its function, allowing it to interact with substrates at the cell periphery. In natural killer (NK) cells, for instance, cathepsin X is concentrated in cytotoxic granules and is secreted during degranulation. mdpi.comnih.gov Similarly, in dendritic cells (DCs), maturation stimuli trigger the translocation of cathepsin X to the plasma membrane. researchgate.nettandfonline.com Following maturation, it redistributes to the perinuclear region. tandfonline.com In prostate cancer cells, cathepsin X shows strong co-localization with profilin 1 in the perinuclear area and at the plasma membrane. plos.org
The trafficking of cathepsins, including cathepsin X, is a complex process. While the mannose-6-phosphate (B13060355) receptor pathway is a primary route for sorting to lysosomes, alternative pathways exist. frontiersin.orgnih.gov The movement of cathepsin X-containing vesicles is crucial for its function, as demonstrated by its co-localization with various proteins in specific subcellular domains.
| Cell Type | Stimulus/Condition | Observed Translocation/Localization | Reference |
|---|---|---|---|
| NK-92 Cells | Activation/Degranulation | Concentrated in cytotoxic granules, secreted upon degranulation. | mdpi.com |
| Dendritic Cells (DCs) | Maturation | Translocates to the plasma membrane, then redistributes to the perinuclear region after maturation. | researchgate.nettandfonline.com |
| Monocytes/Macrophages | Activation | Vesicles containing cathepsin X translocate towards the plasma membrane. | nih.gov |
| Prostate Cancer Cells (PC-3) | - | Co-localizes with profilin 1 in the perinuclear area and at the plasma membrane. | plos.org |
Extracellular Release and Membrane Association of Cathepsin X (314-325)
Cathepsin X is not confined to the intracellular environment; it is also found in the extracellular space and associated with the plasma membrane. d-nb.infomdpi.com The secretion of cathepsin X can occur through various mechanisms, including lysosomal exocytosis, which is the fusion of lysosomes with the plasma membrane, often triggered by stimuli like increased intracellular calcium levels. nih.govmdpi.com
Once in the extracellular milieu or on the cell surface, cathepsin X can remain bound to the plasma membrane. mdpi.com This association is significant as it can protect the enzyme from the unfavorable conditions of the extracellular environment and position it to interact with cell surface molecules. mdpi.com Cathepsin X has been shown to associate with the plasma membrane in various cell types, including cancer cells and immune cells. mdpi.com For example, in activated monocytes and macrophages, active cathepsin X co-localizes with the β2 integrin chain at the plasma membrane. nih.gov
The extracellular release of cathepsin X is a regulated process. For instance, in microglia, stimulation with lipopolysaccharide (LPS) and poly(I:C) leads to increased secretion of cathepsin X. d-nb.info Similarly, human osteoblasts secrete the immature proform of cathepsin X. nih.gov This extracellular presence allows cathepsin X to modulate the tumor microenvironment and influence cell-cell interactions. pyxisoncology.comresearchgate.net
Regulatory Mechanisms Governing the Subcellular Localization of Cathepsin X (314-325)
The subcellular localization of cathepsin X is tightly controlled by a variety of regulatory mechanisms, ensuring its activity is directed to the appropriate cellular compartment at the right time.
One key regulatory factor is the pH of the environment. Changes in pH can disrupt the recycling of mannose-6-phosphate receptors to the Golgi, leading to the rerouting of procathepsins, including procathepsin X, into the extracellular space. nih.gov
Cellular activation and signaling pathways also play a pivotal role. In microglia, the co-activation of Toll-like receptors (TLR) 3 and 4 leads to decreased intracellular cathepsin X activity and a corresponding increase in its localization at the plasma membrane and its extracellular levels. d-nb.info This process is linked to the PI3K signaling pathway. d-nb.info
The interaction with other proteins is another crucial regulatory mechanism. The pro-form of cathepsin X contains an RGD (Arg-Gly-Asp) motif that can interact with integrins, such as αvβ3, influencing its localization and function. nih.govmdpi.com Furthermore, cathepsin X has been shown to bind to cell surface heparan sulfate (B86663) proteoglycans. nih.govresearchgate.net These interactions can tether cathepsin X to the cell surface, modulating its activity and downstream effects.
| Regulatory Factor | Mechanism | Cellular Context | Reference |
|---|---|---|---|
| pH Changes | Disruption of mannose-6-phosphate receptor recycling. | General mechanism for cathepsin secretion. | nih.gov |
| TLR3/4 Co-activation | Increases plasma membrane localization and extracellular release via the PI3K pathway. | Microglia. | d-nb.info |
| Protein-Protein Interactions | Binding of the RGD motif in pro-cathepsin X to integrins (e.g., αvβ3); binding to heparan sulfate proteoglycans. | Various cell types, including endothelial cells. | nih.govmdpi.com |
| Cellular Activation/Maturation | Triggers translocation of cathepsin X-containing vesicles to the plasma membrane. | Dendritic cells, monocytes, macrophages. | nih.govresearchgate.net |
Interactions of Cathepsin X 314 325 with Biological Macromolecules
Direct Binding and Functional Modulation of Integrin Receptors by Cathepsin X Activity
The enzymatic action of Cathepsin X at the C-terminus of the β2 integrin subunit is a key mechanism for regulating immune cell function. This post-translational modification directly influences the affinity and signaling of crucial integrin receptors like Lymphocyte Function-Associated Antigen 1 (LFA-1) and Macrophage Antigen-1 (Mac-1).
Cathepsin X regulates T-cell motility by enzymatically modifying the cytoplasmic tail of the β2 chain of LFA-1. nih.gov This carboxypeptidase activity involves the sequential cleavage of amino acid residues from the C-terminus of the β2 subunit. nih.govmolecular-interactions.si
This truncation of the β2 tail serves as a molecular switch to fine-tune LFA-1 affinity for its ligand, the Intercellular Adhesion Molecule-1 (ICAM-1). Research has shown that this cleavage modulates the binding of key adaptor proteins that control LFA-1 conformation:
Intermediate Affinity: Cleavage of residues S(769), E(768), and A(767) from the C-terminus promotes the binding of the actin-binding protein alpha-actinin-1. This interaction induces an intermediate affinity state of LFA-1, which is associated with reduced T-cell attachment and increased cell spreading, events critical for effective T-cell migration. nih.gov
High Affinity: Further C-terminal cleavage by Cathepsin X enhances the binding of the adaptor protein talin to the β2 cytoplasmic tail. nih.govmolecular-interactions.si Surface plasmon resonance analysis demonstrated that removing three C-terminal amino acids resulted in a 1.6-fold increase in talin binding, while the removal of a fourth amino acid led to a 2.5-fold increase. nih.gov This enhanced talin binding triggers the formation of the high-affinity form of LFA-1, promoting firm adhesion. nih.govmolecular-interactions.si
Therefore, the gradual cleavage of the LFA-1 β2 tail by Cathepsin X enables a dynamic transition between intermediate and high affinity states, a crucial mechanism for regulating T-cell adhesion and migration during immune surveillance. nih.govnih.gov
| C-Terminal Amino Acids Cleaved | Adaptor Protein Binding Change | Resulting LFA-1 Affinity State | Functional Outcome |
|---|---|---|---|
| S(769), E(768), A(767) | Increased α-actinin-1 binding | Intermediate | Augmented cell spreading, reduced attachment |
| Sequential removal of up to 4 amino acids | Up to 2.5-fold increase in talin binding | High | Enhanced cell adhesion |
Similar to its effect on LFA-1, Cathepsin X activates the Mac-1 integrin receptor (CD11b/CD18) through its carboxypeptidase activity on the shared β2 integrin subunit. nih.govmolecular-interactions.si This activation is a critical step in modulating the function of monocytes, macrophages, and dendritic cells. nih.govnih.gov
The proteolytic modification of the Mac-1 receptor by Cathepsin X enhances β2 integrin-dependent adhesion of these cells to surfaces and ligands like fibrinogen. nih.gov This increased adhesion is fundamental to several cellular responses:
Phagocytosis: By activating Mac-1, Cathepsin X regulates the phagocytic capacity of macrophages. nih.gov
Dendritic Cell (DC) Maturation: During the maturation of DCs, Cathepsin X translocates to the plasma membrane, where its activity on the Mac-1 receptor facilitates the cell adhesion necessary for this process. nih.gov
Lymphocyte Proliferation: Mac-1 activation is known to be a suppressive factor for lymphocyte proliferation. By activating this receptor, Cathepsin X can suppress the proliferation of human peripheral blood mononuclear cells. nih.gov
In essence, Cathepsin X acts as a key regulator of macrophage and dendritic cell function by modulating Mac-1 activity, thereby influencing adhesion, phagocytosis, and the broader immune response. nih.gov
Proteolytic Processing of Regulatory Proteins and Peptides by Cathepsin X Activity
The carboxypeptidase function of Cathepsin X extends to several other regulatory proteins and peptides, where C-terminal cleavage profoundly alters their biological activity.
Gamma-enolase, also known as neuron-specific enolase, possesses neurotrophic activity that is dependent on its intact C-terminal structure. fortunejournals.comnih.govsemanticscholar.org Cathepsin X directly regulates this function by acting as a carboxypeptidase that sequentially cleaves the last two amino acids, Val (432) and Leu (433), from the C-terminus of gamma-enolase. fortunejournals.comnih.gov
This C-terminal truncation abolishes the neurotrophic and pro-survival functions of gamma-enolase. nih.govfortunejournals.comnih.govsemanticscholar.org The cleavage prevents gamma-enolase from binding to its partners at the plasma membrane, a prerequisite for its neurotrophic activity. fortunejournals.com Consequently, the proteolytic action of Cathepsin X on gamma-enolase can impair neuronal cell survival and neuritogenesis, linking this enzymatic activity to processes of inflammation-induced neurodegeneration. nih.govsemanticscholar.orgsemanticscholar.org Studies in glioblastoma have shown an inverse relationship between Cathepsin X activity and the levels of intact, active gamma-enolase, highlighting this regulatory axis in disease. nih.govnih.gov
The chemokine CXCL-12 (also known as Stromal Cell-Derived Factor-1, SDF-1) is a critical regulator of cell migration, particularly for hematopoietic stem and progenitor cells (HSPCs). nih.govhaematologica.org Cathepsin X, secreted by bone marrow cells like osteoblasts, has been identified as a CXCL-12-degrading enzyme. nih.govhaematologica.org
Cathepsin X acts as an exopeptidase, digesting CXCL-12 in a time-dependent manner. nih.govnih.gov This process involves the removal of C-terminal amino acids, with studies showing the elimination of up to 15 residues until a proline residue in the P2 position halts the reaction. nih.govhaematologica.org This proteolytic processing inactivates CXCL-12, thereby abolishing its capacity to induce cell migration. nih.govhaematologica.org By modulating the local concentration of active CXCL-12 in the bone marrow, Cathepsin X can influence the trafficking and adhesion of HSPCs within their niche. nih.gov
Profilin 1 is a known tumor suppressor that regulates actin cytoskeleton dynamics. nih.govplos.org Cathepsin X can inactivate the tumor-suppressive functions of profilin 1 through its carboxypeptidase activity. nih.govresearchgate.net The specific target is the C-terminal Tyr139 residue of profilin 1, which Cathepsin X cleaves off. nih.govplos.org
The C-terminus of profilin 1 is crucial for its interaction with various poly-L-proline ligands. nih.govnih.gov The removal of Tyr139 by Cathepsin X impairs these interactions, leading to significant downstream effects:
Reduced Ligand Binding: The truncated profilin 1 shows significantly reduced binding to ligands such as clathrin. nih.govnih.gov
Impaired Endocytosis: The reduced binding to clathrin leads to a decrease in clathrin-mediated endocytosis in tumor cells. nih.govplos.org
Altered Actin Polymerization: Actin polymerization, which is dependent on profilin 1's ligand-binding ability, is affected, leading to increased tumor cell migration and invasion. nih.govresearchgate.net
By cleaving and inactivating profilin 1, elevated Cathepsin X activity in cancer cells can disable a key tumor suppressor, thereby promoting malignant processes. nih.govresearchgate.net
| Protein/Peptide Target | Site of Cleavage | Functional Consequence |
|---|---|---|
| Gamma-Enolase | C-terminal dipeptide (Leu433, Val432) | Abolition of neurotrophic activity |
| Chemokine CXCL-12 | Sequential C-terminal amino acids (up to 15) | Inactivation of chemoattractant function |
| Profilin 1 | C-terminal Tyr139 | Inactivation of tumor suppressor function |
Influence of Cathepsin X on Cellular Signaling Cascades
Cathepsin X, a lysosomal cysteine carboxypeptidase, plays a significant role in various cellular processes by interacting with and modulating key signaling pathways. Primarily located in immune cells, its influence extends to cell adhesion, migration, proliferation, and tumor progression. bohrium.com Its function as a signaling molecule is often initiated through its interaction with surface receptors like integrins, which subsequently triggers downstream intracellular cascades. bohrium.com This section details the specific interactions of Cathepsin X with the MAPK/ERK, PI3K/Akt, and FAK/Src signaling pathways.
Interactions with MAPK/ERK Pathway Components
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular functions, including cell growth and differentiation. Research has indicated that the broader family of cathepsins is involved in modulating this pathway. For instance, the upregulation of Cathepsin B has been shown to be mediated by the MAPK/p38 signaling pathway in colon cancer cells. oncotarget.com Furthermore, Cathepsin C has been found to interact with the TNF-α/p38 MAPK signaling pathway to promote proliferation and metastasis in hepatocellular carcinoma. nih.gov
Studies have also suggested a link between Cathepsin X and the MAPK/ERK pathway, particularly in the context of neuroinflammation and neurodegeneration. nih.gov The activation of MAPK pathways is a central element in cellular responses to external stressors and signals, and the involvement of Cathepsin X points to its role in mediating these complex biological processes. oncotarget.comnih.gov
| Interacting Pathway | Key Findings | Cellular Context | Reference |
|---|---|---|---|
| MAPK/ERK Pathway | Cathepsin family members (B and C) are regulated by or interact with the p38/MAPK signaling pathway, suggesting a functional link. | Cancer Progression (Colon, Hepatocellular) | oncotarget.comnih.gov |
| MAPK/ERK Pathway | Cathepsin X is implicated in the MAPK/ERK signaling pathways in the context of neuroinflammation-induced neurodegeneration. | Neuroinflammation | nih.gov |
Modulation of PI3K/Akt Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is fundamental for regulating the cell cycle, survival, and metabolism. nih.gov Cathepsin X has been shown to modulate this axis, particularly in immune cells. In microglia, the resident macrophages of the central nervous system, Cathepsin X activity is linked to inflammatory responses mediated by Toll-like receptors (TLRs). dntb.gov.uaresearchgate.net
Research has demonstrated that inhibiting the PI3K pathway, a common signaling route for TLR3 and TLR4, leads to a reduction in inflammatory responses in microglia and a recovery of intracellular Cathepsin X activity. dntb.gov.uaresearchgate.net This suggests a feedback loop or cross-regulation between Cathepsin X and the PI3K/Akt pathway. During neuroinflammation, microglial Cathepsin X appears to amplify the activation of these cells, contributing to subsequent inflammation-induced neurodegeneration, a process in which the PI3K/Akt pathway is a key player. nih.govdntb.gov.ua The activation of Akt via the PI3K pathway is a critical step in transmitting signals from various stimuli, and its modulation by Cathepsin X highlights the protease's role in neuroinflammatory processes. researchgate.net
| Interacting Pathway | Key Findings | Cellular Context | Reference |
|---|---|---|---|
| PI3K/Akt Signaling Axis | Inhibition of the PI3K pathway in microglia reduces inflammatory responses and restores intracellular Cathepsin X activity. | Microglia / Neuroinflammation | dntb.gov.uaresearchgate.net |
| PI3K/Akt Signaling Axis | Cathepsin X is involved in strengthening microglia activation, a process linked to the PI3K/Akt pathway, during neuroinflammation. | Neuroinflammation / Neurodegeneration | nih.govdntb.gov.ua |
Cross-Talk with FAK/Src Signaling Pathways
The Focal Adhesion Kinase (FAK) and Src tyrosine kinase are non-receptor tyrosine kinases that form a critical signaling complex downstream of integrin activation, regulating cell adhesion, migration, and survival. imrpress.comcreativebiolabs.net Cathepsin X, also known as Cathepsin Z, engages in significant cross-talk with the FAK/Src pathway, primarily through its interaction with integrin receptors on the cell surface. nih.gov
Extracellular Cathepsin X possesses an Arg-Gly-Asp (RGD) integrin-binding domain. nih.gov This motif allows it to bind to integrins, triggering downstream signaling events that lead to changes in the phosphorylation state, and thus the activity, of both FAK and Src. nih.gov This mechanism has been observed in pancreatic cancer models, where extracellular Cathepsin Z signals through integrins to modulate FAK and Src phosphorylation. nih.gov The FAK-Src complex is a central point of convergence for signals initiated by cell-extracellular matrix interactions, and its activation by Cathepsin X underscores the protease's role in controlling adhesion dynamics and cell migration. nih.govresearchgate.net
| Interacting Pathway | Key Findings | Mechanism | Reference |
|---|---|---|---|
| FAK/Src Signaling Pathways | Extracellular Cathepsin X (Cathepsin Z) signals through integrins, leading to altered phosphorylation of FAK and Src. | Binding to integrins via its RGD motif. | nih.gov |
| FAK/Src Signaling Pathways | The FAK/Src axis is a primary downstream signaling pathway for integrins, which are modulated by Cathepsin X. | Integrin-mediated signal transduction. | researchgate.net |
Physiological Roles of Cathepsin X 314 325
Regulation of Immune Cell Biology
Cathepsin X is highly expressed in immune cells and is integral to their function, influencing migration, maturation, and effector activities. nih.govbiologists.com Its regulatory roles extend to T-lymphocytes, dendritic cells, macrophages, and natural killer cells.
T-Lymphocyte Migration and Adhesion Dynamics
Cathepsin X is a key modulator of T-lymphocyte motility and adhesion, primarily through its interaction with the β2 integrin receptor, Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.govbiologists.comstanford.edu LFA-1 is essential for T-cell migration, immune surveillance, and the formation of the immunological synapse. oup.commdpi.comnih.gov
Research has demonstrated that Cathepsin X proteolytically cleaves the C-terminal amino acids from the cytoplasmic tail of the β2 subunit of LFA-1. oup.comnih.gov This cleavage enhances the binding of the adaptor protein talin to LFA-1, which in turn triggers a conformational change in LFA-1, converting it from an intermediate-affinity state to a high-affinity state for its ligand, Intercellular Adhesion Molecule 1 (ICAM-1). oup.comnih.gov
The increased affinity of LFA-1 promotes T-lymphocyte adhesion and migration. nih.govbiologists.comstanford.edu Studies involving the overexpression of Cathepsin X in Jurkat T-lymphocytes have shown that this leads to a polarized, migration-associated morphology, enhanced migration on ICAM-1 and Matrigel-coated surfaces, and increased homotypic aggregation. nih.govbiologists.comstanford.edu Confocal microscopy has revealed that active Cathepsin X colocalizes with LFA-1, particularly at the uropod, a trailing edge protrusion crucial for T-lymphocyte migration and cell-cell interactions. nih.govstanford.edu This colocalization suggests a direct role for Cathepsin X in modulating LFA-1 activity at sites critical for cell movement. stanford.edu
| Experimental Model | Key Finding | Functional Consequence | Reference |
|---|---|---|---|
| Cathepsin X-overexpressing Jurkat T-lymphocytes | Sequential cleavage of C-terminal amino acids from the β2 cytoplasmic tail of LFA-1. | Enhanced binding of talin, leading to high-affinity LFA-1. | oup.comnih.gov |
| Cathepsin X-overexpressing Jurkat T-lymphocytes | Colocalization of active Cathepsin X with LFA-1 at the uropod. | Promotion of a polarized migratory phenotype and enhanced migration. | nih.govstanford.edu |
| Jurkat T-cells | Inhibition of Cathepsin X did not affect the stability of the immunological synapse with target cells. | Suggests a primary role in migration rather than synapse maintenance. | mdpi.comnih.gov |
Dendritic Cell Maturation and Antigen Presentation Processes
The maturation of dendritic cells (DCs) is a critical process for the initiation of the primary immune response, and Cathepsin X plays a pivotal role in this transformation. nih.govdntb.gov.uanih.gov Immature DCs capture and process antigens, and upon receiving maturation stimuli, they undergo significant morphological and functional changes to become potent activators of T-cells. nih.govdntb.gov.ua
During the maturation process, Cathepsin X translocates from the perinuclear region to the plasma membrane of the DC. nih.govdntb.gov.uanih.gov At the membrane, it activates the Macrophage-1 antigen (Mac-1) integrin receptor (also known as CD11b/CD18), which is crucial for the adhesion of DCs to the extracellular matrix. nih.govdntb.gov.ua This adhesion step is accompanied by cytoskeletal reorganization and the formation of podosomes, which are actin-rich adhesive structures. nih.govdntb.gov.uaoup.com
Inhibition of Cathepsin X activity during DC differentiation and maturation leads to an altered phenotype and impaired function. nih.govdntb.gov.uanih.gov Specifically, it results in reduced surface expression of costimulatory molecules, increased expression of inhibitory molecules, and a nearly complete abolishment of cytokine production. nih.govdntb.gov.uanih.gov Furthermore, the migration of these DCs is diminished, and their capacity to stimulate T-lymphocytes is significantly reduced. nih.govdntb.gov.uanih.gov In fully mature DCs, Cathepsin X redistributes back to the perinuclear region, which coincides with the de-adhesion of the cells and the formation of DC clusters. nih.govdntb.gov.ua
| DC Maturation Stage | Localization of Cathepsin X | Key Function | Effect of Inhibition | Reference |
|---|---|---|---|---|
| Immature to Maturing | Translocates to the plasma membrane | Activates Mac-1 integrin, enabling cell adhesion and podosome formation. | Prevents adhesion and podosome formation, alters phenotype. | nih.govdntb.gov.uanih.govoup.com |
| Mature | Redistributes to the perinuclear region | Coincides with de-adhesion and cell clustering. | Reduced expression of costimulatory molecules, decreased T-cell stimulation. | nih.govdntb.gov.uanih.gov |
Macrophage Phagocytosis and Immune Response Orchestration
Cathepsin X is highly expressed in cells of the monocyte/macrophage lineage and is involved in key macrophage functions such as phagocytosis and adhesion. frontiersin.orgnih.govspandidos-publications.com Its activity is linked to the regulation of the β2 integrin receptor Mac-1. frontiersin.orgnih.gov
Natural Killer (NK) Cell Function and Immunological Synapse Formation
The role of Cathepsin X in Natural Killer (NK) cells presents a notable distinction from its function in T-lymphocytes. mdpi.comnih.gov While LFA-1 is also crucial for NK cell function, particularly for forming stable conjugates with target cells to ensure optimal cytotoxicity, the inhibition of Cathepsin X does not appear to impair this process. mdpi.comnih.gov
Studies on the NK-92 cell line have shown that neither reversible nor irreversible inhibitors of Cathepsin X affect the formation of stable immunological synapses or the lytic activity of these cells. nih.gov This suggests that Cathepsin X is not essential for the LFA-1 mediated regulation of the immune synapse in NK cells. nih.gov
Interestingly, in NK-92 cells, Cathepsin X does not co-localize with LFA-1 at the plasma membrane as it does in T-cells. mdpi.comnih.gov Instead, it is redistributed to cytotoxic granules and is secreted during degranulation. mdpi.comnih.gov The presence of Cathepsin X in these granules, along with perforin, and its subsequent release towards target cells, indicates a different, yet to be fully elucidated, function in NK cell-mediated cytotoxicity. nih.gov
Modulation of Cell Morphology and Cytoskeletal Reorganization
Cathepsin X activity is directly linked to changes in cell shape and the underlying cytoskeleton, particularly in the context of cell migration.
Induction of Polarized Migration-Associated Cellular Phenotypes
The influence of Cathepsin X on the morphology of immune cells is most evident in T-lymphocytes. Overexpression of Cathepsin X in these cells induces a distinct polarized phenotype characterized by the formation of extended uropods. biologists.comstanford.edu This morphological change is associated with enhanced migratory capabilities. biologists.comstanford.edu
The development of this polarized phenotype is a direct consequence of Cathepsin X's modulation of LFA-1 activity, which leads to extensive cytoskeletal rearrangements. nih.govbiologists.comstanford.edu The activation of LFA-1 by Cathepsin X promotes the reorganization of F-actin, resulting in a switch from a spherical to a polarized shape, which is conducive to amoeboid-like migration. tandfonline.com These findings underscore the role of Cathepsin X as a promoter of T-lymphocyte migration by inducing significant morphological changes. biologists.comstanford.edu
Formation of Membrane Nanotubes and Intercellular Communication
Cathepsin X plays a significant role in a novel form of intercellular communication through the formation of membrane nanotubes. nih.govstanford.edu These thin membranous channels create a physical connection between the plasma membranes of adjacent cells, enabling the transfer of various cellular components and signals. stanford.edunih.gov
Research has demonstrated that Cathepsin X mediates the formation of these nanotubes in T cells by activating the β2 integrin, Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.govstanford.edu This activation of LFA-1 by Cathepsin X is persistent and leads to cytoskeletal rearrangements and changes in cell morphology. stanford.edunih.gov Specifically, in T cells with upregulated Cathepsin X, there is an increase in the formation of extended uropods, which are tail-like structures at the rear of migrating cells. nih.govstanford.edu These elongated uropods subsequently develop into nanotubes that connect T lymphocytes, creating a network for communication. nih.govstanford.edu
This network facilitates the coordination of T cell activity during various stages of an immune response. nih.govstanford.edu The nanotubes formed by Cathepsin X-upregulated T cells are capable of transferring intracellular vesicles and even larger organelles, such as mitochondria and lysosomes, between distant cells. nih.govresearchgate.net This direct transfer of cellular components allows for complex and specific messaging without the need for direct contact between the main cell bodies. nih.gov
The mechanism involves Cathepsin X being translocated in vesicles to the plasma membrane upon cell activation. nih.gov At the plasma membrane, particularly at the uropods of T lymphocytes, Cathepsin X interacts with the β2 integrin chain. nih.gov The subsequent LFA-1 activation triggers the necessary cytoskeletal reorganization for the elongation of uropods and the formation of stable nanotubes. stanford.edu
Table 1: Key Research Findings on Cathepsin X and Nanotube Formation
| Finding | Cellular Context | Implication | Source(s) |
|---|---|---|---|
| LFA-1 Activation | T lymphocytes | Cathepsin X induces persistent activation of LFA-1 (CD11a/CD18) integrin. | nih.govstanford.edu |
| Uropod Elongation | T lymphocytes | Activated LFA-1 promotes the formation of extended uropods. | stanford.edu |
| Nanotube Formation | T lymphocytes | Elongated uropods develop into membrane nanotubes connecting cells. | nih.govstanford.edu |
| Intercellular Transfer | Jurkat T cells | Nanotubes facilitate the transfer of mitochondria, lysosomes, and other vesicles. | nih.govresearchgate.net |
| Coordinated Response | Immune System | Forms a physically connected network for coordinated immune cell action. | nih.govnih.gov |
Impact on Cellular Proliferation and Differentiation Pathways
Cathepsin X is involved in regulating fundamental cellular processes, including proliferation and differentiation, particularly within the immune and nervous systems. bohrium.comwjgnet.comsemanticscholar.org Its activity can influence cell cycle progression and the maturation of cells into specialized types. nih.govnih.gov
One of the key mechanisms by which Cathepsin X affects these pathways is through the proteolytic processing of specific target proteins. nih.govmolecular-interactions.si Research has identified the isozymes alpha- and gamma-enolase as crucial substrates for Cathepsin X. molecular-interactions.si By sequentially cleaving C-terminal amino acids from these enolases, Cathepsin X abolishes their neurotrophic activity. molecular-interactions.si This action has a direct impact on neuronal cells, where it can decrease cell proliferation, indicating an induction of differentiation. molecular-interactions.si Furthermore, the inhibition of Cathepsin X has been shown to increase neuronal survival and promote neuritogenesis, the outgrowth of neurites, which is a critical step in neuronal differentiation. molecular-interactions.si
In the context of the immune system, Cathepsin X is predominantly localized in cells like monocytes, macrophages, and dendritic cells, where it regulates their maturation, proliferation, and migration. semanticscholar.orgnih.gov It modulates the activity of β2 integrin receptors, such as LFA-1, which is not only involved in adhesion and migration but also in the proliferation of T lymphocytes. nih.gov The influence of Cathepsin X on these receptors can lead to cytoskeletal changes that are essential for cell division and differentiation. nih.gov
Moreover, Cathepsin X has been implicated in broader cellular differentiation processes such as the epithelial-mesenchymal transition (EMT). nih.govexplorationpub.com This is a process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics, which is fundamental during development and has implications for disease progression. nih.gov Nuclear cathepsins, as a class, are known to process transcription factors that directly control cell cycle progression, thereby facilitating both proliferation and differentiation. nih.gov
Table 2: Effects of Cathepsin X on Cellular Proliferation and Differentiation
| Pathway/Process | Target/Mechanism | Cellular Effect | Cell Type(s) | Source(s) |
|---|---|---|---|---|
| Neuronal Differentiation | Cleavage of C-terminal amino acids of alpha- and gamma-enolase | Decreased proliferation, increased neuritogenesis and survival | Neuronal cells (PC12) | molecular-interactions.si |
| Immune Cell Regulation | Modulation of β2 integrin (LFA-1) activity | Regulation of proliferation and maturation | T lymphocytes, macrophages, dendritic cells | nih.govsemanticscholar.orgnih.gov |
| Epithelial-Mesenchymal Transition | Not fully elucidated | Promotion of EMT | Cancer cells | nih.govexplorationpub.com |
| Cell Cycle Control | Processing of nuclear transcription factors (general for cathepsins) | Facilitation of cell proliferation and differentiation | General | nih.gov |
Table 3: Mentioned Chemical Compounds
Research Methodologies and Experimental Models for Cathepsin X 314 325
In Vitro Experimental Systems
In the study of Cathepsin X, a variety of in vitro experimental systems are employed to elucidate its biochemical properties and cellular functions. These systems range from cell-based assays that probe its role in complex cellular processes to enzymatic and biophysical techniques aimed at understanding its catalytic activity and molecular interactions.
Cell-Based Assays: Migration, Adhesion, Aggregation, and Spheroid Growth
Cell-based assays are fundamental in understanding the physiological and pathological roles of Cathepsin X. While direct studies on the 314-325 fragment are limited, research on the full-length protein provides a framework for its involvement in cellular behaviors critical to cancer progression and neuroinflammation. These assays are crucial for evaluating the impact of Cathepsin X on cell motility, intercellular interactions, and three-dimensional tissue organization.
Three-dimensional tumor spheroid-based migration assays are particularly valuable as they more accurately reflect the solid tumor microenvironment, accommodating interactions with the extracellular matrix and host cells. springernature.comresearchgate.net These assays can be used to evaluate the anti-migratory properties of therapeutic agents. springernature.comresearchgate.net The generation of spheroids can be achieved through methods like the hanging drop technique, where cancer cells aggregate under gravity. nih.gov Not all cancer cell lines, however, form well-defined spheroids; those with an epithelial morphology tend to create more regular and smooth aggregates. nih.gov The invasive potential of these spheroids can then be assessed after implantation into a 3D matrix composed of basement membrane materials and collagen. nih.gov
In the context of breast tumor progression, collagen matrices are used to mimic the tumor microenvironment. Studies have shown that spheroid growth is influenced by collagen concentration, with lower concentrations promoting faster growth and epithelial-mesenchymal transition (EMT), allowing cells to migrate away from the spheroid. frontiersin.org In contrast, agarose-embedded spheroids are utilized to simulate early-stage tumor growth where cell-cell interactions are more dominant than cell-matrix adhesion. frontiersin.org
Table 1: Methodologies in Cell-Based Spheroid Assays
| Assay Type | Purpose | Key Features | Reference |
| 3D Tumor Spheroid-Based Migration Assay | To evaluate tumor cell migration and the efficacy of anti-migratory agents in a 3D environment. | More accurately reflects the solid tumor microenvironment; accommodates extracellular matrix and host cell interactions. | springernature.comresearchgate.net |
| Hanging Drop Method | To generate cancer cell spheroids for invasion assays. | Utilizes gravity for cell aggregation; spheroid formation is dependent on cell line morphology. | nih.gov |
| Collagen Matrix Embedding | To mimic the tumor microenvironment and study cancer progression. | Allows for the study of cell-matrix adhesion and migration; lower collagen concentrations can promote EMT. | frontiersin.org |
| Agarose-Embedded Spheroids | To simulate early-stage tumor growth. | Focuses on cell-cell interactions as cells do not adhere to or remodel the agarose (B213101) matrix. | frontiersin.org |
Enzymatic Assays for Activity and Substrate Specificity Profiling
Enzymatic assays are critical for characterizing the catalytic activity and substrate preferences of Cathepsin X. These assays typically utilize synthetic fluorogenic or chromogenic substrates to quantify enzyme activity.
The substrate specificity of human Cathepsin X has been mapped at the S2, S1, and S1' subsites. nih.gov These studies reveal that Cathepsin X has broad specificity at these positions, with the S2 subsite being a key determinant of affinity. nih.gov Proline is not tolerated at any of these subsites, while glycine (B1666218) is disfavored in S2 but preferred in S1 and S1'. nih.gov A common method for profiling substrate specificity involves the use of a library of synthetic peptides, with cleavage products identified by mass spectrometry. frontiersin.org
Fluorogenic peptide substrates are widely used for the rapid and simple measurement of protease activity. frontiersin.org The activity is monitored by the hydrolysis of a fluorophore, such as 7-amino-4-methyl coumarin (B35378) (AMC), from the peptide substrate. frontiersin.org For instance, the activity of Cathepsin X from the starfish Asterina pectinifera was quantified by its ability to cleave the synthetic peptide Z-Phe-Arg-AMC. nih.gov However, a challenge with many small peptide substrates is their lack of specificity, as they can be cleaved by multiple cathepsins. nih.govjneurology.com To overcome this, more specific substrates are being developed. For example, the substrate Mca-GRWPPMGLPWE-Lys(Dnp)-D-Arg-NH2 (PMGLP) has been shown to be specifically cleaved by murine Cathepsin S at a pH of 7.5. jneurology.com
Activity-based probes (ABPs) offer an alternative approach to substrate-based assays. ABPs covalently bind to the active site of proteases, allowing for their detection and quantification. stanford.edu
Table 2: Substrates and Methods in Cathepsin X Enzymatic Assays
| Method/Substrate | Description | Application | Reference |
| Abz-FRF(4NO2) based peptides | Systematic substitution of amino acids at P2, P1, and P1' positions to map substrate specificity. | Mapping the S2, S1, and S1' subsite specificities of human Cathepsin X. | nih.gov |
| Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) | A library of tetradecapeptides is used to perform an unbiased profiling of protease activity. | Uncovering the substrate specificity profile of proteases to aid in the development of optimized substrates and inhibitors. | frontiersin.org |
| Z-Phe-Arg-AMC | A fluorogenic peptide substrate. | Quantifying the enzymatic activity of Cathepsin X. | nih.gov |
| Mca-GRWPPMGLPWE-Lys(Dnp)-D-Arg-NH2 (PMGLP) | A highly specific fluorogenic substrate for murine Cathepsin S. | Demonstrates the principle of developing specific substrates to differentiate between cathepsin family members. | jneurology.com |
Molecular Cloning, Overexpression, and Gene Silencing Techniques in Cell Lines
Molecular cloning, overexpression, and gene silencing are fundamental techniques to investigate the function of Cathepsin X. These methods allow for the production of recombinant Cathepsin X for biochemical studies and for the modulation of its expression in cells to study its cellular roles.
The process of gene overexpression involves inserting the target gene into an expression vector, which is then introduced into a host cell line. creative-biogene.com This allows for the large-scale production of the target protein. For example, the cDNA for human alveolar macrophage Cathepsin S was cloned into a eukaryotic expression library and expressed in COS cells. researchgate.net Similarly, the cDNA for Cathepsin X from the starfish Asterina pectinifera was expressed in Escherichia coli BL21 (DE3) using the pGEX-4T-1 expression vector. nih.gov
Gene silencing, particularly through RNA interference (RNAi), is a powerful tool to study the loss-of-function phenotype of a gene. Small interfering RNAs (siRNAs) are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to recognize and cleave the target mRNA, thereby preventing its translation into protein. nih.gov This technique has been successfully used to downregulate the expression of Cathepsin X to study its role in 6-hydroxydopamine (6-OHDA)-induced neuronal death. nih.gov In these studies, downregulation of Cathepsin X expression by siRNA attenuated the neuronal death caused by 6-OHDA. nih.gov
Table 3: Molecular Techniques for Studying Cathepsin X
| Technique | Purpose | Example Application | Reference |
| Molecular Cloning and Overexpression | Production of recombinant protein for structural and functional studies. | Expression of starfish Cathepsin X in E. coli for enzymatic analysis. | nih.gov |
| Gene Silencing (siRNA) | To downregulate gene expression and study the resulting phenotype. | Attenuation of 6-OHDA-induced neuronal death by silencing Cathepsin X expression. | nih.gov |
Biophysical Techniques for Structural and Interaction Characterization (e.g., FRET)
Biophysical techniques are essential for characterizing the three-dimensional structure of Cathepsin X and for studying its interactions with other molecules. While specific applications of these techniques to the 314-325 fragment are not detailed in the provided context, general principles of biophysical analysis are applicable.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a powerful biophysical method used to study molecular proximity. nih.gov This technique can be employed to detect the formation of ternary complexes between proteins and small molecules. nih.gov In the context of Cathepsin X, TR-FRET could be used to study its interaction with substrates, inhibitors, or other binding partners.
Hydrogen/deuterium exchange mass spectrometry (HX-MS) is another technique well-suited for analyzing the dynamics of protein structures. nih.gov While it has been applied to study the dynamic nature of histone tails using Cathepsin L for digestion, a similar approach could potentially be adapted to study the conformational dynamics of Cathepsin X. nih.govresearchgate.net
In Vivo Animal Models
In vivo animal models are indispensable for understanding the role of Cathepsin X in the complex physiological and pathological processes of a living organism. These models, particularly those for neuroinflammation and neurodegeneration, have provided significant insights into the pathogenic functions of Cathepsin X.
Models of Neuroinflammation and Neurodegeneration (e.g., Lipopolysaccharide and 6-Hydroxydopamine Models)
Animal models of neuroinflammation and neurodegeneration are crucial for investigating the involvement of Cathepsin X in diseases such as Parkinson's disease. The lipopolysaccharide (LPS) and 6-hydroxydopamine (6-OHDA) models are two of the most commonly used paradigms in this area of research.
The Lipopolysaccharide (LPS) model induces neuroinflammation by activating the innate immune system. LPS, a component of the outer membrane of Gram-negative bacteria, acts primarily through Toll-like receptor 4 (TLR4) to trigger an inflammatory cascade. nih.govmdpi.com In rodent models, unilateral injection of LPS into the striatum leads to a strong upregulation of Cathepsin X expression and activity in the ipsilateral striatum and other brain regions, including the cerebral cortex and corpus callosum. dntb.gov.uafrontiersin.orgbiorxiv.org This upregulation is predominantly observed in activated microglia and reactive astrocytes. dntb.gov.uabg.ac.rs The inhibition of Cathepsin X with the specific inhibitor AMS36 has been shown to have protective effects against LPS-induced striatal degeneration, suggesting that Cathepsin X is a pathogenic factor in neuroinflammation-induced neurodegeneration. dntb.gov.uabiorxiv.orgnih.gov
The 6-Hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model of Parkinson's disease that selectively destroys dopaminergic neurons. oup.com Studies using this model have demonstrated an upregulation of Cathepsin X in the injured dopaminergic system. mdpi.comnih.gov In vitro experiments have shown that Cathepsin X promotes 6-OHDA-induced apoptosis of neuronal cells, and its inhibition protects these cells from 6-OHDA-mediated cytotoxicity. nih.govnih.govmdpi.com This neuroprotection is associated with the attenuation of caspase-3 activation, reduced generation of reactive oxygen species, and prevention of mitochondrial dysfunction. nih.govmdpi.com
Table 4: In Vivo Animal Models for Studying Cathepsin X in Neurodegeneration
| Model | Mechanism | Key Findings Related to Cathepsin X | Reference |
| Lipopolysaccharide (LPS) Model | Induces neuroinflammation via TLR4 activation, leading to microglial and astrocyte activation. | Upregulation of Cathepsin X expression and activity in activated glia; inhibition of Cathepsin X provides neuroprotection. | dntb.gov.uafrontiersin.orgbiorxiv.org |
| 6-Hydroxydopamine (6-OHDA) Model | Neurotoxin that selectively destroys dopaminergic neurons, mimicking Parkinson's disease. | Upregulation of Cathepsin X in the degenerating nigrostriatal system; Cathepsin X promotes 6-OHDA-induced neuronal apoptosis. | mdpi.comnih.gov |
Models of Cancer Progression and Metastasis (e.g., Transgenic and Orthotopic Mouse Models)
The study of Cathepsin X in cancer progression and metastasis heavily relies on sophisticated in vivo models that recapitulate human disease. Transgenic and orthotopic mouse models are principal among these, allowing for the investigation of the enzyme's function in a complex, physiologically relevant tumor microenvironment.
One of the most utilized models is the MMTV-PyMT (Mouse Mammary Tumor Virus-Polyoma Middle T-antigen) transgenic mouse, which spontaneously develops metastatic breast cancer. Studies using this model have been instrumental in dissecting the role of Cathepsin X, often in conjunction with other cathepsins like Cathepsin B. For instance, research involving crossing Cathepsin Z (Cathepsin X) deficient mice with the MMTV-PyMT model has revealed important functional interplay. While a single deficiency in Cathepsin Z led to a prolonged tumor-free period, a combined deficiency of both Cathepsin B and Cathepsin Z resulted in significant synergistic anticancer effects. This included a prominent delay in tumor development and a substantial reduction in lung metastasis, suggesting that these proteases may have partially compensatory roles. nih.gov
Further research using tumor cells derived from MMTV-PyMT mice has shown that in the absence of Cathepsin B, there is an upregulation and redistribution of active Cathepsin X to the cell surface. This suggests a compensatory mechanism where Cathepsin X may take over some of the pro-invasive functions of Cathepsin B. nih.gov The use of an orthotopic approach, where MMTV-PyMT tumor cells are implanted directly into the mammary fat pad of mice, has also been employed. The triazole-based Cathepsin X inhibitor, Z9, was shown to significantly reduce tumor progression in both FVB/PyMT transgenic and MMTV-PyMT orthotopic breast cancer mouse models, further validating the enzyme's role in vivo. nih.govnih.gov
Another key model is the Rip1-Tag2 model for pancreatic neuroendocrine tumorigenesis. In this model, Cathepsin X released from both tumor cells and tumor-associated macrophages was found to influence cancer progression. This highlights the importance of considering the cellular source of the protease within the tumor microenvironment. acs.org Orthotopic models, in general, involve implanting tumor cells into the corresponding organ from which the cancer originated, creating a more disease-relevant environment to assess tumor growth, metastasis, and response to therapy. medchemexpress.com These models, combined with genetic modifications (e.g., knock-out mice), provide powerful systems to elucidate the specific contributions of Cathepsin X to the hallmarks of cancer. researchgate.netnih.govstanford.edu
Table 1: Mouse Models Used in Cathepsin X Cancer Research
| Model Name | Model Type | Cancer Type | Key Findings Related to Cathepsin X |
|---|---|---|---|
| MMTV-PyMT | Transgenic / Orthotopic | Breast Cancer | Combined deficiency with Cathepsin B leads to synergistic antitumor effects, delaying tumor growth and reducing metastasis. nih.gov |
| MMTV-PyMT | Transgenic | Breast Cancer | Cathepsin X compensates for the loss of Cathepsin B, with increased activity on the tumor cell surface. nih.gov |
| Rip1-Tag2 | Transgenic | Pancreatic Neuroendocrine Cancer | Cathepsin X from both tumor and stromal cells contributes to cancer progression. acs.org |
Application of Specific Modulators of Cathepsin X Activity
To probe the function of Cathepsin X and evaluate its potential as a therapeutic target, researchers utilize specific modulators, including synthetic inhibitors and activity-based probes.
Utilization of Synthetic Inhibitors (e.g., AMS36, Triazole-based Compounds like Z9)
The development of potent and selective inhibitors has been crucial for understanding the pathological roles of Cathepsin X. These inhibitors are broadly categorized as irreversible and reversible.
AMS36 is a well-characterized irreversible epoxysuccinyl inhibitor of Cathepsin X. nih.gov Its application in cancer research has demonstrated that selective inhibition of Cathepsin X can impact tumor cell viability. For example, studies on glioblastoma (GBM) showed that AMS36 decreased the viability of patient-derived GBM cells and also affected tumor-associated macrophages and microglia, which are key components of the tumor microenvironment. nih.govresearchgate.net This suggests that Cathepsin X activity is important for the survival of both the cancer cells and the supporting immune cells. nih.govresearchgate.net The inhibitor has also been used in neuroinflammation models, where it has shown selectivity for Cathepsin X in the brain. biorxiv.org
Triazole-based compounds , such as Z9 , represent a class of potent, selective, and reversible inhibitors of Cathepsin X. nih.govnih.govresearchgate.net Z9 (1-(2,3-dihydrobenzo[b] acs.orgnih.govdioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one) has shown significant anti-tumor activity both in vitro and in vivo. nih.govnih.gov In cell-based assays, Z9 was found to impair tumor cell migration and spheroid growth. nih.gov Crucially, in vivo studies using MMTV-PyMT transgenic and orthotopic mouse models of breast cancer demonstrated that Z9 significantly reduces tumor progression. nih.govnih.gov Research has also highlighted the synergistic potential of inhibiting both Cathepsin X and Cathepsin B, as the inhibition of Cathepsin B can lead to a compensatory increase in Cathepsin X activity. nih.gov The simultaneous use of inhibitors for both enzymes resulted in a more potent impairment of tumor progression processes in vitro. nih.govnih.gov
Table 2: Synthetic Inhibitors of Cathepsin X
| Inhibitor | Class / Type | Mechanism | Key Research Application |
|---|---|---|---|
| AMS36 | Epoxysuccinyl | Irreversible | Decreased viability of glioblastoma cells and associated macrophages/microglia. nih.govresearchgate.netmdpi.com |
| Z9 | Triazole-based | Reversible | Reduced tumor progression in breast cancer mouse models; impairs tumor cell migration in vitro. nih.govnih.govmedkoo.commdpi.com |
Future Directions and Therapeutic Potential of Cathepsin X 314 325 Research
Identification of Novel Cathepsin X Substrates and Interaction Partners
A crucial area of future research is the continued identification and validation of novel substrates and interaction partners of Cathepsin X. While some substrates have been identified, a comprehensive understanding of its molecular interactions is essential for deciphering its precise roles in health and disease.
Detailed Research Findings:
Known substrates of Cathepsin X include the chemokine CXCL-12 and the neuron-specific enzyme γ-enolase. haematologica.orgmolecular-interactions.simdpi.com Cathepsin X digests CXCL-12, a potent chemoattractant for hematopoietic stem cells, thereby potentially influencing stem cell trafficking. haematologica.org In the context of the nervous system, Cathepsin X cleaves the C-terminal amino acids of γ-enolase, which can abolish its neurotrophic activity. molecular-interactions.simdpi.com
Future research should employ advanced proteomics techniques, such as activity-based protein profiling (ABPP) and mass spectrometry-based approaches, to systematically identify new substrates in various cellular contexts. Additionally, co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and yeast two-hybrid screens can be utilized to discover novel interaction partners. Validating these interactions will provide deeper insights into the regulatory networks in which Cathepsin X participates.
Table 1: Known and Potential Substrates and Interaction Partners of Cathepsin X
| Molecule | Type | Function | Reference |
| CXCL-12 | Substrate | Chemokine involved in stem cell trafficking | haematologica.org |
| γ-enolase | Substrate | Neurotrophic factor | molecular-interactions.simdpi.com |
| Integrin β2 chain | Interaction Partner | Cell adhesion and migration | haematologica.org |
In-depth Analysis of Downstream Signaling Pathways Regulated by Cathepsin X
Elucidating the downstream signaling pathways modulated by Cathepsin X is paramount to understanding its functional consequences. Alterations in Cathepsin X activity can have cascading effects on cellular behavior, and a detailed analysis of these pathways will reveal potential points for therapeutic intervention.
Detailed Research Findings:
Current evidence suggests that Cathepsin X is involved in modulating several key signaling pathways. For instance, it has been implicated in the PI3K/Akt and MAPK/ERK signaling pathways. researchgate.netnih.gov Inhibition of Cathepsin X has been shown to affect the activation of these pathways, which are critical for cell survival and proliferation. nih.gov Furthermore, Cathepsin X can influence focal adhesion kinase (FAK) and Src kinase signaling downstream of integrin engagement, thereby impacting cell migration and invasion. joycelab.org In microglia, Cathepsin X acts as a modulator of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
Future investigations should focus on a more granular analysis of these pathways. This includes identifying the specific molecular links between Cathepsin X activity and the activation or inhibition of key signaling nodes. Techniques such as phosphoproteomics can be used to map the changes in protein phosphorylation that occur in response to altered Cathepsin X activity. Furthermore, genetic approaches like CRISPR/Cas9-mediated gene editing can be employed to dissect the specific contributions of Cathepsin X to these signaling cascades in various cell types and disease models.
Rational Design and Optimization of Highly Selective Modulators Targeting Cathepsin X
The development of potent and highly selective modulators of Cathepsin X is a critical step towards its validation as a therapeutic target. Both inhibitors and potentially activators could have therapeutic applications depending on the pathological context.
Detailed Research Findings:
Several inhibitors of Cathepsin X have been developed and utilized in preclinical studies. AMS36 is an irreversible inhibitor that has been shown to suppress the production of proinflammatory molecules and reduce microglia-mediated neurotoxicity. d-nb.info Another example is the triazole-based reversible inhibitor Z9, which has demonstrated anti-tumor activity both in vitro and in vivo. nih.gov The development of peptide-based inhibitors, such as those utilizing thioamide substitutions for increased stability, also represents a promising avenue for achieving high selectivity. rsc.orgsemanticscholar.org
Future efforts in this area should focus on the rational design of new modulators based on the crystal structure of Cathepsin X. Structure-activity relationship (SAR) studies can guide the optimization of existing inhibitor scaffolds to improve their potency, selectivity, and pharmacokinetic properties. High-throughput screening of small molecule libraries could also identify novel chemical scaffolds for inhibitor development. A key challenge will be to achieve high selectivity for Cathepsin X over other closely related cathepsins to minimize off-target effects.
Table 2: Examples of Cathepsin X Modulators
| Modulator | Type | Key Findings | Reference |
| AMS36 | Irreversible Inhibitor | Reduces neuroinflammation and neurotoxicity | d-nb.info |
| Z9 | Reversible Inhibitor | Shows anti-tumor activity in preclinical models | nih.gov |
Exploration of Cathepsin X as a Diagnostic or Prognostic Biomarker
Given its differential expression in various diseases, Cathepsin X holds promise as a diagnostic or prognostic biomarker. Establishing a clear correlation between Cathepsin X levels or activity and disease status or outcome is a key area for future translational research.
Detailed Research Findings:
Future research should involve large-scale, prospective clinical studies to validate the utility of Cathepsin X as a biomarker in different patient cohorts. This will require the development and standardization of robust and sensitive assays for measuring Cathepsin X protein levels and enzymatic activity in clinical samples, such as serum and tissue biopsies. It will also be important to investigate whether Cathepsin X, either alone or in combination with other markers, can predict treatment response and guide therapeutic decisions.
Translational Prospects for Cathepsin X-Based Therapeutic Interventions
The ultimate goal of Cathepsin X research is to translate fundamental discoveries into novel therapeutic strategies for human diseases. The preclinical evidence supporting the role of Cathepsin X in cancer and neurodegeneration provides a strong rationale for pursuing its development as a therapeutic target.
Detailed Research Findings:
In preclinical models of neuroinflammation-induced neurodegeneration, the administration of the Cathepsin X inhibitor AMS36 has shown protective effects. d-nb.info Similarly, in breast cancer mouse models, the inhibitor Z9 significantly reduced tumor progression. nih.gov The simultaneous inhibition of Cathepsin X and Cathepsin B has been shown to have a synergistic effect in impairing tumor progression in vitro, suggesting a potential combination therapy approach. nih.gov These findings highlight the therapeutic potential of targeting Cathepsin X.
The path to clinical translation will require rigorous preclinical validation of Cathepsin X inhibitors in a wider range of disease models. This includes assessing their efficacy, safety, and pharmacokinetic profiles. Investigating the impact of Cathepsin X inhibition on the anti-tumor immune response is also crucial, as it is predominantly expressed in immune cells. mdpi.com Successful preclinical development could pave the way for first-in-human clinical trials to evaluate the safety and efficacy of Cathepsin X-targeted therapies in patients.
Q & A
What are the primary functional roles of Cathepsin X (314-325) in cellular processes, and how can these be experimentally validated?
Cathepsin X (314-325) functions as a monocarboxypeptidase, regulating cell migration, adhesion, and signal transduction. To validate these roles, researchers can employ recombinant cathepsin X (e.g., expressed in P. pastoris or E. coli) in kinetic assays using specific substrates like Abz-FEK(Dnp)-OH to measure enzymatic activity. Functional studies in cancer models (e.g., colorectal cancer biopsies) can correlate cathepsin X expression levels with clinical outcomes using immunohistochemistry or ELISA .
How do contamination risks in Cathepsin X preparations affect inhibitor studies, and what methodological safeguards are recommended?
Contamination by other cysteine cathepsins (e.g., cathepsins B/L) has led to ambiguous inhibitor results. To mitigate this, use recombinant cathepsin X verified via western blot/ELISA for purity. Employ substrates exclusive to cathepsin X and validate inhibitor specificity by testing against isolated cathepsins B/L. For example, cystatin C and E-64 should be tested in parallel to rule out cross-reactivity .
What experimental strategies resolve contradictions in reported inhibitor efficacy against Cathepsin X?
Discrepancies arise from non-specific substrates or contaminated enzyme preparations. Advanced strategies include:
- Substrate specificity : Replace broad-spectrum substrates (e.g., FR-AMC) with cathepsin X-specific alternatives.
- Inhibitor cross-testing : Validate inhibitors against purified cathepsins B/L to exclude off-target effects.
- Kinetic assays : Use 100-fold molar excess of inhibitors (e.g., 2 µM cystatins) to confirm dose-dependent inhibition .
How does Cathepsin X (314-325) influence tumor-associated macrophage (TAM) polarization, and what models are suitable for studying this?
Cathepsin X overexpression in TAMs correlates with M2 polarization and metastasis. Use in vivo models (e.g., intrasplenic injection of colon cancer SL4 cells) combined with genetic knockout or siRNA-mediated cathepsin X suppression. Flow cytometry or RNA-seq can profile macrophage phenotypes, while survival analyses link cathepsin X levels to prognosis in clinical cohorts .
What are the limitations of current assays for measuring Cathepsin X activity, and how can they be optimized?
Limitations include interference from lysosomal proteases and poor substrate selectivity. Optimization steps:
- Substrate engineering : Use quenched fluorescent substrates with high specificity (e.g., Abz-FEK(Dnp)-OH).
- Buffer conditions : Adjust pH (e.g., 100 mM acetate buffer, pH 5.5) to maximize cathepsin X activity.
- Control experiments : Include E-64 (10 µM) as an irreversible inhibitor control to confirm assay specificity .
How can researchers design a study to investigate the prognostic value of Cathepsin X in colorectal cancer?
Cohort selection : Collect biopsies from patients with varying tumor stages.
Expression profiling : Quantify cathepsin X via qPCR, immunohistochemistry, or ELISA.
Outcome correlation : Use Kaplan-Meier analysis to associate expression levels with survival.
Mechanistic validation : Perform in vitro migration/invasion assays using cathepsin X-knockdown cancer cell lines .
What are the challenges in isolating Cathepsin X from native tissues, and how can recombinant systems address these?
Native isolation risks contamination (e.g., cathepsin B in liver extracts). Recombinant systems (e.g., P. pastoris) enable high-purity production. Validate purity via SDS-PAGE, western blot, and activity assays against contaminants. Include propeptide removal steps (e.g., cathepsin L for procathepsin X activation) .
How do endogenous inhibitors like cystatins interact with Cathepsin X, and why do some studies report conflicting results?
Most cystatins (e.g., cystatin C, stefins A/B) inhibit cathepsins B/L but not cathepsin X. Contradictions arise from cross-contamination in enzyme preparations. Use recombinant cathepsin X and competitive inhibition assays with >100-fold molar excess of inhibitors to confirm lack of binding .
What methodologies are recommended for assessing Cathepsin X's role in neuronal signaling pathways?
- Cell models : Use neuronal cell lines (e.g., SH-SY5Y) with cathepsin X overexpression/knockdown.
- Functional assays : Measure neurite outgrowth, synaptic plasticity, or calcium signaling.
- Proteomic profiling : Identify cathepsin X substrates via mass spectrometry after immunoprecipitation .
How can researchers address the lack of commercially available inhibitors specific to Cathepsin X?
Develop custom inhibitors using structure-based drug design. Utilize cathepsin X’s crystal structure to identify active-site residues. Screen compound libraries via high-throughput assays with recombinant enzyme. Validate hits against cathepsins B/L to ensure specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
